molecular formula C9H5Cl3F2O2 B1411262 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride CAS No. 1803717-69-2

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411262
CAS No.: 1803717-69-2
M. Wt: 289.5 g/mol
InChI Key: GNCPQINDPXTMTF-UHFFFAOYSA-N
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Description

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated aromatic compound characterized by a phenacyl chloride backbone substituted with two chlorine atoms at the 2' and 6' positions and a difluoromethoxy group at the 4' position. Its structural complexity, particularly the electron-withdrawing chlorine and fluorine substituents, confers unique reactivity and stability, making it a valuable intermediate in agrochemical and pharmaceutical synthesis . The compound’s CAS number, 1807037-80-4, distinguishes it from positional isomers such as 2',6'-dichloro-3'-(difluoromethoxy)phenacyl chloride (CAS: 1807037-80-4), where the difluoromethoxy group occupies the 3' position .

Properties

IUPAC Name

2-chloro-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPQINDPXTMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials Selection

The synthesis typically begins with appropriate precursors that can be functionalized to introduce the required structural elements:

  • 2,6-Dichlorophenol derivatives serve as common starting materials
  • Difluoromethoxy group introduction requires specialized reagents
  • Phenacyl chloride moiety is typically introduced in later synthetic stages

Reaction Conditions

Successful synthesis requires careful control of reaction parameters:

  • Temperature control is critical, often requiring low temperatures (-10°C to 0°C) for initial chlorination steps
  • Inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture
  • Controlled addition rates of reagents to minimize formation of unwanted byproducts
  • Specialized equipment including continuous flow reactors for industrial-scale production

Specific Synthetic Routes

Chlorination of Difluoromethoxylated Precursors

This approach begins with a pre-functionalized aromatic compound containing the difluoromethoxy group:

  • Starting with 4-(difluoromethoxy)phenol
  • Selective chlorination at the 2 and 6 positions using sulfuryl chloride (SO2Cl2) under controlled conditions
  • Subsequent functionalization to introduce the phenacyl chloride moiety

The chlorination step requires precise control, similar to the preparation of 2,6-dichlorophenol, where excess sulfuryl chloride must be carefully removed after the reaction.

Difluoromethoxylation of Chlorinated Precursors

An alternative approach involves:

  • Beginning with 2,6-dichlorophenol
  • Introduction of the difluoromethoxy group at the 4-position
  • Subsequent conversion to the phenacyl chloride derivative

This method leverages established protocols for preparing 2,6-dichlorophenol, which can be synthesized from phenol using chlorination procedures with sulfuryl chloride.

Convergent Synthesis Approach

A more efficient route may involve:

  • Separate preparation of a difluoromethoxy-substituted aromatic building block
  • Parallel preparation of a chlorinated phenacyl moiety
  • Coupling of these components under optimized conditions
  • Final adjustments to achieve the target compound structure

Purification and Characterization

Purification Techniques

After synthesis, the compound requires purification to remove reaction byproducts and unreacted starting materials:

  • Column chromatography using appropriate solvent systems
  • Recrystallization from suitable solvents
  • Potential use of activated carbon (Norit) for removing colored impurities
  • Drying over anhydrous sodium sulfate to remove residual moisture

Analytical Characterization

Confirmation of successful synthesis and purity assessment typically includes:

Analytical Method Parameters Measured Expected Results
NMR Spectroscopy Chemical structure confirmation Characteristic signals for aromatic protons, difluoromethoxy group
Mass Spectrometry Molecular weight verification m/z = 287.932319 Da (monoisotopic mass)
HPLC Purity assessment Single major peak with >95% purity
IR Spectroscopy Functional group confirmation Characteristic C=O, C-F, C-Cl stretching bands
Elemental Analysis Composition verification C, H, Cl, F, O percentages matching theoretical values

Reaction Mechanisms and Considerations

Chlorination Mechanism

The chlorination steps typically proceed via electrophilic aromatic substitution:

  • Activation of the chlorinating agent (e.g., sulfuryl chloride)
  • Attack on the aromatic ring at positions directed by existing substituents
  • Deprotonation to restore aromaticity

The presence of electron-withdrawing groups affects the reactivity and regioselectivity of these reactions, requiring careful optimization.

Difluoromethoxylation Considerations

Introduction of the difluoromethoxy group presents specific challenges:

  • Requires specialized reagents capable of transferring the OCF2H group
  • May involve multiple steps including protection/deprotection strategies
  • Often requires transition metal catalysis for efficient incorporation

Optimization Strategies

Yield Improvement

Several approaches can enhance the overall yield:

  • Careful temperature control during critical reaction steps
  • Optimization of reagent stoichiometry
  • Use of catalysts to enhance reaction efficiency
  • Minimization of workup losses through optimized isolation procedures

Scalability Considerations

For industrial applications, the synthesis can be adapted for larger scale:

  • Continuous flow reactors may replace batch processes
  • Heat management becomes more critical at larger scales
  • In-process monitoring ensures consistent quality
  • Automated systems can improve reproducibility and safety

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenacyl chloride moiety can be oxidized or reduced to form different functional groups.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding phenols and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted phenacyl chlorides, phenols, and various oxidized or reduced derivatives .

Scientific Research Applications

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Structural Comparison of Halogenated Phenacyl Derivatives
Compound Name Substituents CAS Number Key Functional Groups
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride 2',6'-Cl; 4'-OCHF₂ 1807037-80-4 Phenacyl chloride
2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride 2',6'-Cl; 3'-OCHF₂ 1807037-80-4 Phenacyl chloride
Phenacyl chloride Unsubstituted 78-95-5 Phenacyl chloride
2',6'-Dichloro-4'-fluoroacetanilide 2',6'-Cl; 4'-F; acetanilide 392-16-5 Acetanilide
Aceclofenac 2',6'-Cl; acetoxyacetic acid 89796-99-6 NSAID derivative

Key Observations :

  • Positional Isomerism : The 4'-difluoromethoxy substituent in the target compound likely enhances steric hindrance and electronic effects compared to the 3'-isomer, influencing reactivity in nucleophilic substitution or cyclization reactions .
  • Functional Group Variation : Unlike acetanilide derivatives (e.g., 2',6'-dichloro-4'-fluoroacetanilide), the phenacyl chloride group facilitates alkylation or heterocyclization, as seen in the synthesis of tricyclic compounds (e.g., ) .
Table 2: Reactivity Comparison in Alkylation and Cyclization Reactions
Compound Reaction Conditions Products Formed Yield/Selectivity
Phenacyl chloride KOtBu, benzene, reflux Diphenacyl, acetophenone 40–60% diphenacyl
Target compound* Hypothetical: Basic medium Potential tricyclic derivatives N/A (predicted lower yield due to steric hindrance)
4-Fluoro phenacyl chloride AlCl₃, ethylene dichloride Epoxiconazole intermediates Industrial-scale synthesis

Key Observations :

  • Phenacyl chloride undergoes enolate formation and dimerization under basic conditions, whereas the target compound’s dichloro and difluoromethoxy groups may slow such reactions due to increased steric bulk and electron-withdrawing effects .
  • In agrochemical synthesis (e.g., epoxiconazole), fluoro-phenacyl derivatives demonstrate utility as intermediates, suggesting analogous applications for the target compound .

Metabolic Stability and Toxicity Profiles

Table 3: Metabolic Pathways of Dichloro-Substituted Compounds
Compound Metabolic Pathway Major Metabolites Enzymes Involved
Aceclofenac Hydrolysis → Diclofenac 4'-Hydroxydiclofenac Hepatic esterases, CYP2C9
Target compound* Hypothetical: Hydrolysis Difluoromethoxy-retained acids Predicted CYP2C9 involvement
Phenacyl chloride Protein target interactions Toxic metabolites Cytotoxicity descriptors

Key Observations :

  • Phenacyl chloride’s toxicity, driven by protein target interactions rather than structural similarity to non-toxic analogs, highlights the need for caution in predicting the target compound’s safety profile .

Industrial and Pharmaceutical Relevance

The target compound’s structural features align with intermediates in agrochemical manufacturing (e.g., propiconazole synthesis involves dichloroacetophenone derivatives) . Its dichloro and difluoromethoxy groups may enhance stability in pesticidal formulations, though direct industrial data remain speculative.

Biological Activity

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride (CAS Number: 1803717-69-2) is a chlorinated phenacyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates both dichloro and difluoromethoxy substituents, potentially influencing its reactivity and biological interactions.

  • Molecular Formula : C9H6Cl2F2O
  • Molecular Weight : 239.05 g/mol
  • IUPAC Name : 2',6'-Dichloro-4'-(difluoromethoxy)acetophenone

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups, such as the difluoromethoxy and dichloro moieties, may enhance the compound's reactivity and binding affinity towards specific enzymes and receptors.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its effectiveness against:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver Cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)3.5Inhibition of cell proliferation through cell cycle arrest
HT-29 (Colon Cancer)4.0Modulation of apoptotic pathways

These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its efficacy against a range of pathogenic bacteria and fungi, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism underlying this antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of various phenacyl derivatives, including this compound, on HepG2 cells. The results indicated a dose-dependent increase in cell death, with significant activation of caspases, suggesting that the compound induces apoptosis through intrinsic pathways .
  • Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial properties of several chlorinated phenacyl derivatives against common pathogens. The results highlighted that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Reactant of Route 2
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

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